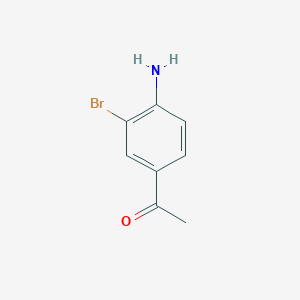
1-(4-Amino-3-bromo-phenyl)-ethanone
Cat. No. B1270738
Key on ui cas rn:
56759-32-1
M. Wt: 214.06 g/mol
InChI Key: ASMVJBACZFHISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04814350
Procedure details


A stirred mixture of 35.5 g of 4'-amino-3'bromoacetophenone, 17.8 g of cuprous cyanide and 180 ml of dry dimethylformamide was heated at reflux, under nitrogen for 6 hours. After cooling, the mixture was treated with 180 ml of a solution of ferric chloride (prepared from 400 g of ferric chloride hexahydrate, 100 ml of concentrated hydrochloric acid and 600 ml of water) and stirred for 20 minutes at 60°-70° C. A 500 ml portion of water and 400 ml of dichloromethane were added. To facilitate phase separation, the mixture was filtered and then the filtrate was extracted with two 400 ml portions of dichlorometbane. The organic extracts were combined, washed with 200 ml of water and 200 ml of saturated sodium bicarbonate solution and the solvent removed in vacuo at 80° C. The residue was evaporated twice from 100 ml portions of toluene, giving a yellow solid, which was crystallized from ethanol, giving 14.35 g of the desired compound, mp 155°-159° C.

[Compound]
Name
cuprous cyanide
Quantity
17.8 g
Type
reactant
Reaction Step One


[Compound]
Name
solution
Quantity
180 mL
Type
reactant
Reaction Step Two

[Compound]
Name
ferric chloride
Quantity
100 mL
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1Br.[CH3:12][N:13](C)C=O.O>ClCCl>[C:8]([C:5]1[CH:4]=[C:3]([C:12]#[N:13])[C:2]([NH2:1])=[CH:7][CH:6]=1)(=[O:10])[CH3:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)C(C)=O)Br
|
[Compound]
|
Name
|
cuprous cyanide
|
|
Quantity
|
17.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
ferric chloride
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 20 minutes at 60°-70° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux, under nitrogen for 6 hours
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
phase separation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate was extracted with two 400 ml portions of dichlorometbane
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 200 ml of water and 200 ml of saturated sodium bicarbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo at 80° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was evaporated twice from 100 ml portions of toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving a yellow solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized from ethanol
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=CC=C(C(C#N)=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.35 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

